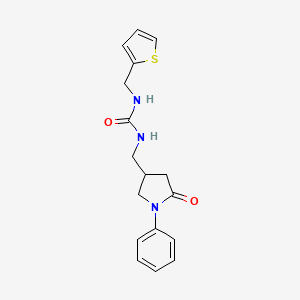
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound notable for its potential biological activities. This compound, which belongs to the class of urea derivatives, has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O2 with a molecular weight of 309.4 g/mol. The structure features a pyrrolidinone ring and a thiophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 309.4 g/mol |
| CAS Number | 954610-05-0 |
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may act as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis and inflammation. This interaction could potentially modulate pathways involved in tumor progression and immune response.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on pyrrolidine derivatives have shown promising results against various cancer cell lines, including leukemia and breast cancer cells .
In vitro assays revealed that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents. The specific pathways through which they exert their effects include the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes. In particular, it shows promise as an autotaxin inhibitor, which could be beneficial in treating conditions characterized by excessive autotaxin activity, such as cancer and fibrosis . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.
Case Studies
- Study on Antileukemic Activity : A study investigated the synthesis and biological evaluation of pyrrolidinedione-thiazolidinone hybrids, which included derivatives similar to the target compound. The results indicated that certain modifications led to enhanced cytotoxicity against leukemia cell lines, highlighting the importance of structural variations in biological activity .
- Enzyme Interaction Studies : Another research effort focused on the interaction between urea derivatives and autotaxin. The findings suggested that modifications to the thiophenyl group significantly influenced the binding affinity and inhibition potency against autotaxin, suggesting a structure-activity relationship that could be exploited for drug design .
Properties
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16-9-13(12-20(16)14-5-2-1-3-6-14)10-18-17(22)19-11-15-7-4-8-23-15/h1-8,13H,9-12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUOUXQQFIUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














